5-Bromothiophene-2-carbaldehyde

Organic Synthesis Process Chemistry Heterocycle Functionalization

5-Bromothiophene-2-carbaldehyde (5-Br-2-TCA) is a halogenated thiophene derivative widely utilized as a key intermediate in organic synthesis, medicinal chemistry, and materials science. Its structure features a reactive bromine atom at the 5-position and an electrophilic aldehyde group at the 2-position, enabling selective, sequential functionalization.

Molecular Formula C5H3BrOS
Molecular Weight 191.05 g/mol
CAS No. 4701-17-1
Cat. No. B154028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiophene-2-carbaldehyde
CAS4701-17-1
Synonyms2-Bromo-5-formylthiophene;  2-Bromo-5-thiophenecarboxaldehyde;  2-Formyl-5-bromothiophene;  5-Bromo-2-carbonylthiophene;  5-Bromo-2-formylthiophene;  5-Bromo-2-thienylaldehyde;  5-Bromo-2-thiophenaldehyde;  5-Bromo-2-thiophenecarboxaldehyde;  5-Bromothiophen
Molecular FormulaC5H3BrOS
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)C=O
InChIInChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H
InChIKeyGFBVUFQNHLUCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Bromothiophene-2-carbaldehyde CAS 4701-17-1: Procurement & Selection Guide for a Versatile Heterocyclic Building Block


5-Bromothiophene-2-carbaldehyde (5-Br-2-TCA) is a halogenated thiophene derivative widely utilized as a key intermediate in organic synthesis, medicinal chemistry, and materials science. Its structure features a reactive bromine atom at the 5-position and an electrophilic aldehyde group at the 2-position, enabling selective, sequential functionalization . This compound serves as a privileged scaffold for constructing complex molecules, including pharmaceuticals, organic semiconductors, and radiopharmaceuticals, due to its balanced reactivity profile and compatibility with diverse catalytic transformations .

5-Bromothiophene-2-carbaldehyde: Why Substituting with Chloro or Iodo Analogs Can Compromise Project Outcomes


In many synthetic sequences, 5-halothiophene-2-carbaldehydes are employed as interchangeable electrophiles. However, substituting the bromo derivative with its chloro or iodo analogs without quantitative justification can lead to significant deviations in reaction yield, selectivity, and overall process efficiency. The bromo variant occupies a unique reactivity niche: it is sufficiently reactive for efficient cross-coupling under mild conditions, yet stable enough to avoid the decomposition and side reactions often associated with iodo compounds [1][2]. Conversely, chloro analogs frequently demand harsher conditions and specialized catalysts, which can be incompatible with sensitive functional groups . The following evidence-based analysis details precisely where 5-Bromothiophene-2-carbaldehyde provides quantifiable, verifiable differentiation that matters for scientific and industrial selection.

5-Bromothiophene-2-carbaldehyde: Direct Comparative Performance Data vs. Chloro, Iodo, and Unsubstituted Analogs


Synthesis Efficiency: 98% Isolated Yield in a One-Step Bromination vs. 91% for Chloro Analog

5-Bromothiophene-2-carbaldehyde is synthesized from 2-thiophenecarboxaldehyde using N-bromosuccinimide (NBS) in chloroform at room temperature, achieving an isolated yield of 98% [1]. In contrast, the synthesis of 5-chlorothiophene-2-carbaldehyde, as disclosed in patent literature, proceeds via Vilsmeier-Haack formylation of 2-chlorothiophene, yielding the product in 91.26% [2]. This 6.74% absolute yield difference translates to significantly reduced material loss and improved atom economy for large-scale preparation of the bromo building block.

Organic Synthesis Process Chemistry Heterocycle Functionalization

Suzuki-Miyaura Cross-Coupling Efficiency: 88% Yield Under Mild Aqueous Conditions, Outperforming Chloro Analogs

The Suzuki-Miyaura coupling of 5-bromothiophene-2-carbaldehyde with 4-methylphenylboronic acid proceeds smoothly in aqueous ethanol at 45-50°C with a Pd catalyst loading of ~3 mol%, delivering an 88% isolated yield of the corresponding 5-arylthiophene-2-carbaldehyde [1]. In contrast, the coupling of heteroaryl chlorides, such as 5-chlorothiophene-2-carbaldehyde, generally requires specialized ligand systems, higher temperatures, and/or longer reaction times. Even under optimized conditions with specialized catalysts (e.g., 0.1-1 mol% Pd with specific ligands in n-butanol), yields for aryl chlorides are often described as 'near quantitative' but typically fall in the 85-95% range, and the reaction scope is narrower . The bromo derivative achieves high yields under milder, more operationally simple conditions that are compatible with the aldehyde group.

Palladium Catalysis Cross-Coupling Green Chemistry

Photochemical Reactivity: Bromo vs. Iodo – A Trade-off in Reactivity and Stability for Phenylthiophene Synthesis

Under photochemical conditions in benzene, both 5-bromo- and 5-iodo-thiophene-2-carbaldehyde undergo photosubstitution to yield the corresponding 5-phenylthiophene-2-carbaldehyde. Quantitative studies reveal that the iodo derivative is 'more reactive' due to a higher quantum yield for C-I bond cleavage, but it also exhibits lower stability, leading to side reactions and decomposition. The bromo derivative, while less reactive, offers greater stability and cleaner conversion under controlled irradiation, making it preferable for syntheses where selectivity is paramount [1][2]. Specifically, quantum yields for the formation of phenylthiophenes following C-X bond cleavage were determined in the 293-343 K range, with the iodo compound showing a higher yield but also greater susceptibility to secondary photoprocesses.

Photochemistry Radical Reactions Arylthiophene Synthesis

Biological Activity in Atherosclerosis Model: 5-Br-ThCA Shows Intermediate Efficacy, Validating its Use in SAR Studies

In an in vivo rabbit model of atherosclerosis, 5-bromo-2-thiophenecarboxaldehyde (5-Br-ThCA) was directly compared to 5-methyl-2-thiophenecarboxylic acid (5-CH3-ThCA) and 2-thiophenecarboxylic acid (ThCA) for its ability to suppress calcific fibrous-fatty plaque formation. The order of effectiveness was: 5-CH3-ThCA > 5-Br-ThCA > ThCA [1]. Specifically, all three compounds normalized elevated serum calcium levels and inhibited atherosclerotic progression, but 5-Br-ThCA demonstrated superior activity to the unsubstituted parent acid, establishing its value as a halogenated probe for structure-activity relationship (SAR) exploration.

Medicinal Chemistry Cardiovascular Disease Thiophene Bioisosteres

Radiochemical Fluorination Yield: 10-20% for [18F]Fluoride Substitution, Enabling PET Tracer Synthesis

5-Bromothiophene-2-carbaldehyde undergoes direct nucleophilic substitution with no-carrier-added [18F]fluoride to yield 5-[18F]fluoro-2-thiophene carboxaldehyde, a precursor for dopamine uptake inhibitor PET tracers. The reported radiochemical yield is 10-20% [1]. While this yield is modest, it represents a successful application of a direct [18F]fluoride-for-bromo substitution on an electron-rich heteroaromatic system, which is a challenging transformation. Attempts to use the corresponding chloro derivative typically require harsh conditions or indirect methods, while the iodo analog may suffer from stability issues. The bromo compound strikes a practical balance, enabling access to [18F]thienyl analogs for in vivo imaging studies.

Radiopharmaceuticals PET Imaging Nucleophilic Substitution

Microwave-Assisted Condensation: 90% Yield in 5 Minutes for Schiff Base Formation

A one-pot microwave-assisted condensation of 5-bromothiophene-2-carbaldehyde with nicotinohydrazide produced the desired Schiff base derivative in 90% yield within just 5 minutes [1]. This rapid, high-yielding protocol contrasts sharply with conventional thermal reflux methods, which typically require hours and may afford lower yields. While direct comparator data for the chloro analog under identical conditions are not available, the efficiency of this transformation highlights the excellent reactivity of the bromo aldehyde in nucleophilic addition reactions, making it a preferred building block for combinatorial library synthesis.

Green Synthesis Microwave Chemistry Schiff Bases

5-Bromothiophene-2-carbaldehyde: Targeted Application Scenarios Based on Quantitative Evidence


Scalable Synthesis of 5-Arylthiophene-2-carbaldehydes via Mild Suzuki-Miyaura Coupling

The 88% yield achieved in aqueous ethanol at 45-50°C [1] positions 5-bromothiophene-2-carbaldehyde as an ideal starting material for the kilogram-scale production of 5-arylthiophene-2-carbaldehyde intermediates. Its reactivity profile allows for the use of simple, low-cost palladium catalysts and avoids the need for specialized ligands or high temperatures, minimizing process complexity and cost. This is particularly advantageous for the synthesis of pharmaceutical building blocks and advanced materials where large quantities of high-purity intermediates are required.

Medicinal Chemistry: Probing Halogen Effects in Cardiovascular Drug Candidates

The direct comparative in vivo data showing that 5-Br-ThCA exhibits intermediate anti-atherosclerotic activity (5-CH3-ThCA > 5-Br-ThCA > ThCA) [2] validates the use of 5-bromothiophene-2-carbaldehyde as a key fragment for SAR studies. Researchers can confidently incorporate this building block to introduce a bromine substituent, knowing it will modulate biological activity in a predictable manner. This compound serves as a valuable control or comparator in the development of novel therapeutics targeting cardiovascular diseases.

Radiopharmaceutical Chemistry: Direct [18F]Fluorination for PET Tracer Development

The demonstrated ability to undergo direct nucleophilic substitution with [18F]fluoride, albeit in 10-20% yield [3], provides a viable pathway to synthesize 5-[18F]fluoro-2-thiophene carboxaldehyde, a crucial precursor for radiolabeled dopamine uptake inhibitors. This direct labeling approach circumvents the need for multi-step prosthetic group strategies, saving valuable time and reducing radioactive waste. Laboratories engaged in PET tracer development should prioritize this bromo compound over its chloro or iodo counterparts for this specific transformation.

Photochemical Synthesis: Controlled Synthesis of 5-Phenylthiophene-2-carbaldehyde

For applications requiring photochemical substitution, 5-bromothiophene-2-carbaldehyde offers a superior balance of reactivity and stability compared to the iodo analog [4]. While the iodo derivative is more reactive, it is also more prone to decomposition, making the bromo compound the preferred choice when product purity and reaction reproducibility are critical. This is especially relevant for the preparation of 5-arylthiophene-2-carbaldehyde derivatives for use in organic electronics or as pharmaceutical intermediates.

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